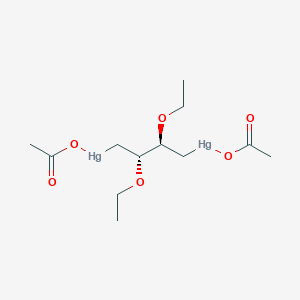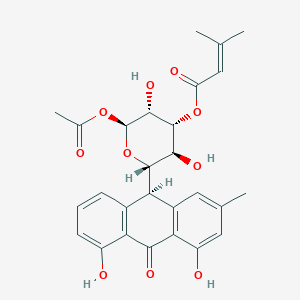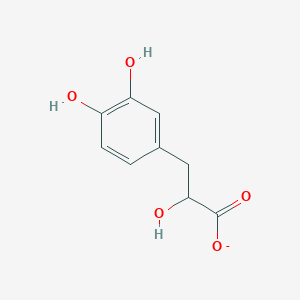
3-(3,4-Dihydroxyphenyl)lactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is the conjugate base of 3-(3,4-dihydroxyphenyl)lactic acid and is a major species at physiological pH 7.3 . This compound is part of the phenylpropanoic acids class and is known for its various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3,4-Dihydroxyphenyl)lactate can be synthesized through a multi-enzyme cascade reaction. This involves the conversion of 3,4-dihydroxyphenyl-L-alanine (L-DOPA) in Escherichia coli by introducing tyrosine aminotransferase, glutamate dehydrogenase, and aromatic lactate dehydrogenase . The genes in the pathway are overexpressed and fine-tuned for the production of either the ®- or (S)-enantiomer of 3,4-dihydroxyphenyllactic acid. The optimal concentration of L-glutamate for production is found to be 20 mM .
Industrial Production Methods
Industrial production of this compound often involves biotransformation methods due to their high productivity and yield. Traditional chemical synthesis methods, such as those starting from 3,4-dihydroxybenzaldehyde, are less favored due to their complexity and lower yields .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydroxyphenyl)lactate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions often involve the use of catalysts like palladium on carbon.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(3,4-Dihydroxyphenyl)lactate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and as a potential antioxidant.
Mechanism of Action
The mechanism of action of 3-(3,4-dihydroxyphenyl)lactate involves its interaction with various molecular targets and pathways. It has been shown to inhibit oxidative stress by decreasing reactive oxygen species levels and modulating the expression of genes involved in oxidative stress responses . This compound also affects the levels of endothelin-1 and haem oxygenase-1, contributing to its protective role in conditions like peritoneal fibrosis .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroxyphenyl)lactic acid: The conjugate acid of 3-(3,4-dihydroxyphenyl)lactate.
2-(3,4-Dihydroxyphenyl)acetic acid: Another compound in the catechol class.
Rosmarinic acid: A compound with similar antioxidant properties.
Uniqueness
This compound is unique due to its specific biological activities, particularly its role in inhibiting oxidative stress and its potential therapeutic applications in cardiovascular and neurological disorders. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C9H9O5- |
|---|---|
Molecular Weight |
197.16 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C9H10O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,10-12H,4H2,(H,13,14)/p-1 |
InChI Key |
PAFLSMZLRSPALU-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium-1-yl]acetic acid [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] ester](/img/structure/B1258882.png)

![(8R)-3-[3-[[2-(4-chlorophenoxy)-1-oxoethyl]amino]phenyl]-7-(1-oxo-3,3-diphenylpropyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-8-carboxamide](/img/structure/B1258886.png)
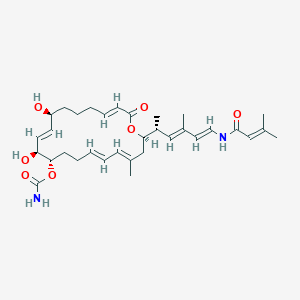
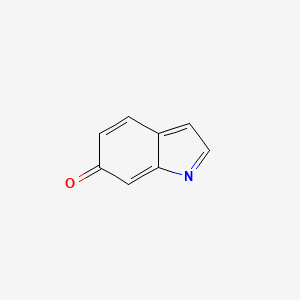
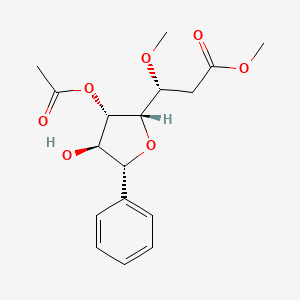
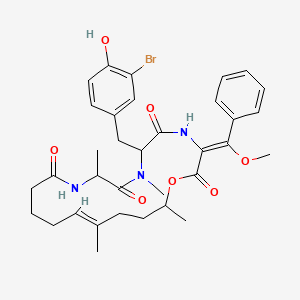
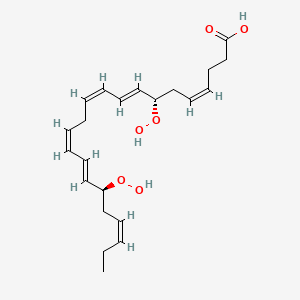
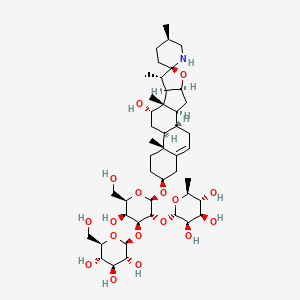
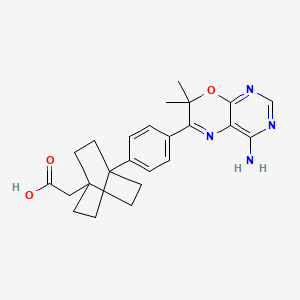
![N-[(2S)-1-hydroxypropan-2-yl]-3-methyl-5H-indazolo[2,3-a][3,1]benzoxazine-9-carboxamide](/img/structure/B1258899.png)
